N-(4-cyanophenyl)-1-cyclohexyl-5-oxo-3-pyrrolidinecarboxamide
説明
N-(4-cyanophenyl)-1-cyclohexyl-5-oxo-3-pyrrolidinecarboxamide is a compound that has shown potential in scientific research for its ability to modulate certain biological pathways and target specific receptors. This compound is also known as CPP-115 and is a derivative of vigabatrin, an anti-epileptic drug. CPP-115 has been shown to have a unique mechanism of action and has been studied for its potential use in treating various neurological and psychiatric disorders.
作用機序
The mechanism of action of CPP-115 involves the inhibition of GABA aminotransferase, which leads to an increase in GABA levels in the brain. GABA is an inhibitory neurotransmitter that plays a crucial role in regulating neuronal activity. By increasing GABA levels, CPP-115 can modulate the activity of certain neuronal pathways and receptors, leading to potential therapeutic effects.
Biochemical and Physiological Effects:
CPP-115 has been shown to have several biochemical and physiological effects, including an increase in GABA levels, a decrease in neuronal excitability, and potential therapeutic effects in various neurological and psychiatric disorders. It has also been shown to be well-tolerated and safe in animal models and human clinical trials.
実験室実験の利点と制限
One advantage of using CPP-115 in lab experiments is its specificity for GABA aminotransferase, which allows for targeted modulation of GABA levels in the brain. However, one limitation is that CPP-115 may not be effective in all neurological and psychiatric disorders, as the underlying mechanisms of these disorders can be complex and multifactorial.
将来の方向性
There are several future directions for research on CPP-115, including:
- Further studies on its potential therapeutic effects in various neurological and psychiatric disorders
- Development of more efficient synthesis methods to produce CPP-115 with high yields and purity
- Investigation of its long-term safety and efficacy in humans
- Exploration of its potential use in combination with other drugs for enhanced therapeutic effects
- Investigation of its potential use in other biological pathways and systems beyond the GABAergic system.
科学的研究の応用
CPP-115 has been studied for its potential use in treating various neurological and psychiatric disorders, including addiction, anxiety, depression, and epilepsy. It has been shown to modulate the activity of the enzyme GABA aminotransferase, which is involved in the metabolism of the neurotransmitter gamma-aminobutyric acid (GABA). By inhibiting this enzyme, CPP-115 can increase GABA levels in the brain, leading to a decrease in neuronal excitability and potential therapeutic effects.
特性
IUPAC Name |
N-(4-cyanophenyl)-1-cyclohexyl-5-oxopyrrolidine-3-carboxamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O2/c19-11-13-6-8-15(9-7-13)20-18(23)14-10-17(22)21(12-14)16-4-2-1-3-5-16/h6-9,14,16H,1-5,10,12H2,(H,20,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QBCBFROAPZSGLR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N2CC(CC2=O)C(=O)NC3=CC=C(C=C3)C#N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。